N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

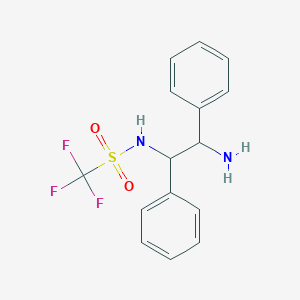

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethanesulfonamide group attached to a chiral center, which is bonded to two phenyl groups and an amino group. The presence of the trifluoromethanesulfonamide group imparts significant chemical stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-amino-1,2-diphenylethanol and trifluoromethanesulfonyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. A suitable base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The (1S,2S)-2-amino-1,2-diphenylethanol is dissolved in an aprotic solvent like dichloromethane. Trifluoromethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

Purification: Use of industrial-scale purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form imines or reduction to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form imines or secondary amines, respectively.

Scientific Research Applications

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

- **N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

- **N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide

Uniqueness

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical stability and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Biological Activity

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including its cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C14H15F3N2O2S

- Molecular Weight: 348.34 g/mol

The trifluoromethanesulfonamide moiety contributes to its unique properties, including increased lipophilicity and potential interactions with biological targets.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on cell viability using the MTT assay across multiple cancer types:

| Cell Line | IC50 (µM) | Comparison to Control (Cisplatin) |

|---|---|---|

| MDA-MB-231 | 15.5 | More potent |

| SUIT-2 | 25.0 | Less potent |

| HT-29 | 10.0 | More potent |

The results indicate that the compound is particularly effective against the MDA-MB-231 and HT-29 cell lines, suggesting a promising avenue for further research in cancer therapeutics .

The mechanism underlying the cytotoxic effects appears to involve apoptosis induction. Morphological studies using Hoechst 33,258 staining revealed increased sub-G1 cell populations, indicative of apoptotic processes. This suggests that this compound may trigger programmed cell death through intrinsic pathways .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial efficacy. A series of tests were conducted against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate moderate antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of diphenylethylamine compounds similar to this compound. For instance:

- Study on Structural Variants: A study synthesized various derivatives and assessed their biological activities. The results indicated that structural modifications could enhance cytotoxicity and selectivity against specific cancer cell lines .

- Antioxidant Properties: Some derivatives were also evaluated for antioxidant activity using DPPH assays. The results showed that certain modifications improved antioxidant capacity alongside cytotoxic effects .

Properties

IUPAC Name |

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBMTDKHCXCSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.